N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For example, the dimethylamino group can participate in various reactions, such as those involving protonation or deprotonation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the dimethylamino group can influence the solubility, boiling point, and melting point of the compound .Scientific Research Applications
Hydrogen-Bond Effect and Molecular Structure Investigation
A comprehensive theoretical and experimental investigation of a structurally similar sulfamethazine Schiff-base, focusing on its molecular structure and spectroscopic properties, was conducted. This study utilized DFT and HF methods, among others, to explore stability arising from hyperconjugative interactions and intramolecular hydrogen bonding. This research can provide insights into the electronic structure and potential activity of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide through analogous chemical behavior (Mansour & Ghani, 2013).
Synthesis and Biological Evaluation of Thiourea Derivatives
In the context of antituberculosis activity, novel thiourea derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated. This approach offers a framework for the synthesis and potential application of this compound in developing therapeutic agents, showcasing the structural-activity relationship analysis that could predict biological activity (Ghorab et al., 2017).
Chromatographic Properties and Derivatization Techniques
Research into N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides highlighted the utility of such derivatives for analytical purposes, suggesting potential applications in the analysis and detection of compounds like this compound (Vandenheuvel & Gruber, 1975).
Synthesis and Computational Study
A new sulfonamide molecule's synthesis, characterization, and computational study were carried out to understand its structural and electronic properties. Through DFT/B3LYP/6-311G++(d,p) level theory, this research demonstrates the importance of computational methods in predicting the behavior and reactivity of sulfonamides, which can be extended to the study of this compound for various scientific applications (Murthy et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-8-13(9(2)18-14(17-8)20(3)4)19-23(21,22)12-6-5-10(15)7-11(12)16/h5-7,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPWFPFOHBJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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